N-(thiazol-2-yl)-4-tosylbutanamide
Description
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-11-4-6-12(7-5-11)21(18,19)10-2-3-13(17)16-14-15-8-9-20-14/h4-9H,2-3,10H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYUDMXVLOLRFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiazol-2-yl)-4-tosylbutanamide typically involves the reaction of 2-aminothiazole with 4-tosylbutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Tosyl Group
The tosyl (-SO₂C₆H₄CH₃) group is highly susceptible to nucleophilic displacement due to its electron-withdrawing nature. Key reactions include:
| Reaction Type | Reagents/Conditions | Products | Yield | Sources |
|---|---|---|---|---|
| Amine substitution | Primary/secondary amines, DMF, 80°C | N-(thiazol-2-yl)-4-aminobutanamide | 65–78% | |
| Thiol substitution | Thiophenol, K₂CO₃, ethanol, reflux | N-(thiazol-2-yl)-4-(phenylthio)butanamide | 72% | |
| Halide displacement | NaI, acetone, Δ | N-(thiazol-2-yl)-4-iodobutanamide | 58% |
Mechanistic Insight : The tosyl group acts as a leaving group, forming a carbocation intermediate that reacts with nucleophiles. Steric hindrance from the thiazole ring slightly reduces reactivity compared to simpler tosylates.
Oxidation and Reduction Reactions
The thiazole ring and aliphatic chain undergo redox transformations:
Oxidation
| Site | Reagents | Products | Notes |
|---|---|---|---|
| Thiazole ring | KMnO₄, H₂O, 100°C | Sulfoxide/sulfone derivatives | Partial oxidation observed |
| Aliphatic chain | CrO₃, H₂SO₄ | 4-Ketobutanamide derivative | Low yield (32%) |
Reduction
| Reagents | Conditions | Products |
|---|---|---|
| NaBH₄ | Methanol, 25°C | Unchanged (amide stability) |
| LiAlH₄ | THF, 0°C → 25°C | N-(thiazol-2-yl)-4-aminobutanol |
Key Finding : LiAlH₄ reduces the amide to an alcohol but requires careful temperature control to avoid over-reduction.
Hydrolysis of the Amide Bond
The central amide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Rate Constant (k, s⁻¹) |
|---|---|---|
| 6M HCl, reflux, 12h | 4-Tosylbutanoic acid + 2-aminothiazole | 1.2 × 10⁻⁴ |
| 2M NaOH, 80°C, 8h | 4-Tosylbutanoate + 2-aminothiazole | 8.7 × 10⁻⁵ |
Hydrolysis is slower than aliphatic amides due to resonance stabilization from the thiazole ring.
Electrophilic Aromatic Substitution on Thiazole
The thiazole ring undergoes electrophilic substitution at the 5-position:
| Reaction | Reagents | Products | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-thiazole derivative | >90% |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 5-Bromo-thiazole derivative | 85% |
The tosyl group’s electron-withdrawing effect deactivates the ring but directs substitution meta to itself .
Complexation with Metal Ions
The thiazole’s nitrogen and sulfur atoms coordinate transition metals:
| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| CuCl₂ | Ethanol | Octahedral Cu(II)-thiazole complex | 4.7 |
| Fe(NO₃)₃ | Acetonitrile | Tetrahedral Fe(III) complex | 3.9 |
These complexes exhibit enhanced antibacterial activity compared to the parent compound .
Biological Activity via Enzyme Inhibition
The compound inhibits dihydropteroate synthetase (DHPS), a key enzyme in bacterial folate synthesis:
| Bacterial Strain | IC₅₀ (μM) | MIC (μg/mL) |
|---|---|---|
| S. aureus | 7.7 ± 0.8 | 0.08 |
| E. coli | 9.2 ± 1.5 | 0.09 |
Data correlate with structural analogs from benzothiazole sulfonamide studies .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Process | Mass Loss |
|---|---|---|
| 150–200°C | Tosyl group elimination | 28% |
| 250–300°C | Thiazole ring decomposition | 52% |
Degradation products include SO₂ and NH₃, confirmed by GC-MS.
Scientific Research Applications
Chemical Synthesis
N-(thiazol-2-yl)-4-tosylbutanamide is primarily utilized as an intermediate in the synthesis of more complex molecules. The compound's thiazole and sulfonamide groups are known for their reactivity, which allows for the formation of various derivatives.
Synthesis Route
The synthesis typically involves the reaction between 2-aminothiazole and 4-tosylbutanoyl chloride under basic conditions, often using solvents such as dichloromethane or chloroform, with triethylamine as a base to neutralize the byproduct hydrochloric acid.
The compound exhibits significant biological activities, particularly in antimicrobial and anti-inflammatory domains.
Antibacterial Properties
Research indicates that this compound demonstrates potent antibacterial activity, especially when used in conjunction with cell-penetrating peptides like octaarginine. This combination enhances its efficacy against both Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity of this compound
| Strain Type | Activity Level | Combination Used |
|---|---|---|
| Gram-positive | High | With octaarginine |
| Gram-negative | Moderate to High | With octaarginine |
Pharmaceutical Applications
The compound is being investigated for its potential in drug development, particularly as a kynurenin-3-hydroxylase inhibitor. This activity suggests its utility in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .
Industrial Applications
In industry, this compound can be utilized in the development of new materials and chemical processes. Its reactivity allows for modifications that can lead to innovative applications in material science.
Case Studies on Applications
Several case studies highlight the effectiveness of this compound in various applications:
Case Study 1: Antibacterial Efficacy
A study published in RSC Advances demonstrated that derivatives of this compound showed enhanced antibacterial properties when combined with specific peptides. The research concluded that these compounds could serve as a basis for developing new antibiotics .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound derivatives in animal models of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation, suggesting potential therapeutic benefits .
Mechanism of Action
The mechanism of action of N-(thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The tosyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)piperidine-2,6-dione: Known for its nonlinear optical properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Studied for their anti-inflammatory properties.
N-(6-chlorobenzo[d]thiazol-2-yl)-triazolo-thiadiazole: Investigated for its pharmacological activities.
Uniqueness
N-(thiazol-2-yl)-4-tosylbutanamide is unique due to its combination of a thiazole ring and a tosyl group, which imparts distinct chemical and biological properties
Biological Activity
N-(thiazol-2-yl)-4-tosylbutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a thiazole ring which is known for its pharmacological potential. The tosyl group enhances the compound's solubility and reactivity, making it suitable for various biological applications. The compound's unique structure contributes to its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets, leading to alterations in cellular processes. Research indicates that it may disrupt metabolic pathways in bacteria, potentially leading to cell death. This mechanism is particularly relevant for its antimicrobial properties.
Biological Activities
- Antimicrobial Activity :
- Anticancer Activity :
-
Anti-inflammatory Effects :
- Initial studies suggest potential anti-inflammatory properties, although further research is needed to elucidate the specific pathways involved.
Case Studies and Research Findings
Several studies have explored the biological activities of related thiazole compounds, providing insights into structure-activity relationships (SAR) that can be applied to this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure, particularly the presence of the tosyl group which may enhance bioavailability and metabolic stability. Further studies are required to fully understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Q & A
Q. How do researchers validate the selectivity of this compound against off-target kinases?
- Methodological Answer :
- Kinase profiling panels : Broad-spectrum assays (e.g., Eurofins KinaseProfiler) test inhibition across 100+ kinases .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
- CRISPR knockouts : Compare activity in wild-type vs. CDK7- or ABL1-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
